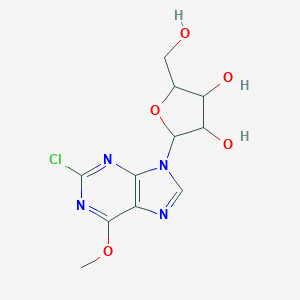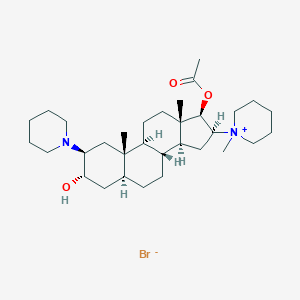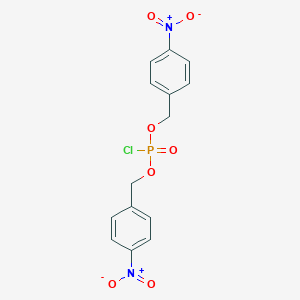
(R)-氟西汀盐酸盐
描述
Synthesis Analysis
The synthesis of (R)-Fluoxetine Hydrochloride involves several key steps, including the selective inhibition of neuronal serotonin uptake. It is metabolized by N-desmethylation, yielding desmethylfluoxetine, which also exhibits serotonin reuptake inhibition. Both the parent compound and its metabolite have elimination half-lives that facilitate steady-state plasma concentrations during long-term treatment, ensuring sustained therapeutic efficacy.
Molecular Structure Analysis
The molecular structure of (R)-Fluoxetine Hydrochloride plays a crucial role in its function as a selective serotonin reuptake inhibitor (SSRI). Its structure allows for potent and selective inhibition of neuronal serotonin reuptake without significant affinity for muscarinic, dopaminergic, histaminic, serotonergic, or noradrenergic receptors. This specificity contributes to a side-effect profile that is distinct from other antidepressants.
Chemical Reactions and Properties
(R)-Fluoxetine Hydrochloride exhibits various chemical properties and reactions due to its antidepressant efficacy. Its interaction with monoamine oxidase inhibitors (MAOIs) can lead to serious adverse effects, emphasizing the importance of avoiding concurrent administration. The drug undergoes metabolism through cytochrome P450 enzymes, including CYP2D6 and CYP2C9, influencing its pharmacokinetics and pharmacodynamics.
Physical Properties Analysis
The physical properties of (R)-Fluoxetine Hydrochloride, such as solubility and stability, are critical for its pharmacological profile. Its formulation as a hydrochloride salt improves its solubility in aqueous solutions, facilitating oral administration and absorption. The drug's stability under various conditions ensures its effectiveness over extended periods.
Chemical Properties Analysis
The chemical properties of (R)-Fluoxetine Hydrochloride, including its interaction with serotonin receptors and its role in modulating serotonergic transmission, underpin its therapeutic effects. The drug's efficacy in various psychiatric conditions can be attributed to its unique chemical profile, which distinguishes it from other SSRIs and antidepressants.
- (Beasley et al., 1993) - Discusses the potential adverse interaction between MAOIs and fluoxetine, emphasizing the importance of avoiding concurrent administration.
- (Messiha, 1993) - Provides a review of fluoxetine's use in various psychiatric conditions, including its receptor effects and underlying mechanisms.
科学研究应用
抗抑郁和认知作用: (R)-氟西汀表现出优异的抗抑郁作用,并且持续改善小鼠的空间学习和记忆。这使其成为治疗抑郁症和管理神经认知损伤的有希望的候选药物 (Marwari和Dawe,2018).
分子结构和选择性: 氟西汀盐酸盐作为一种选择性5-羟色胺再摄取抑制剂,与5-羟色胺再摄取转运蛋白具有独特的立体关系。这种特性可能是其治疗抑郁症的效力和选择性的关键 (Robertson等人,1988).
在人血清和尿液中的测量: 已经开发出一种使用(R)-(+)-NBD-Pro-COCl可靠的方法来测定人血清和尿液中的氟西汀对映异构体。该方法对于分析这些生物液体中的药物水平非常重要 (Higashi等人,2010).
对映选择性合成: (S)-和(R)-氟西汀盐酸盐的对映选择性合成已经使用不对称羰基-烯反应完成,表明该化合物的化学合成取得了进展 (Miles等人,2001).
对胰岛素和催乳素分泌的影响: 氟西汀增强了男性胰岛素诱导的催乳素分泌,表明5-羟色胺通路在胰岛素刺激的催乳素释放中发挥作用 (Masala等人,1979).
食欲和体重影响: 在雌性大鼠中,氟西汀减少了脂肪和蛋白质的摄入,但不减少碳水化合物的摄入,导致体重减轻和体重的减少,而没有显着改变发情周期 (Heisler等人,1999).
在精神疾病中的临床有效性: 氟西汀作为第一个选择性5-羟色胺再摄取抑制剂,已显示出在治疗抑郁症、强迫症方面有效,并在其他疾病中具有潜在应用 (Wong等人,1995).
在癌症治疗中的潜力: 氟西汀通过引起细胞周期蛋白依赖性激酶亚基(CKS1)的功能抑制,诱导癌细胞的细胞周期停滞。这提示了一种新的癌症治疗策略 (Krishnan等人,2008).
治疗多动症和攻击性行为: 氟西汀盐酸盐显示出作为一些注意力缺陷多动症(ADHD)患者的替代治疗的潜力,并有效减少了人格障碍个体的冲动攻击行为 (Barrickman等人,1991;Coccaro和Kavoussi,1997).
药代动力学和药效学: 手性分析氟西汀及其代谢物去甲氟西汀在兔血浆、尿液和玻璃体中的含量,提供了对其药代动力学性质和药效学的宝贵见解 (Yee等人,2000).
属性
IUPAC Name |
(3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872286 | |
| Record name | (-)-(R)-Fluoxetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Fluoxetine Hydrochloride | |
CAS RN |
114247-09-5 | |
| Record name | (-)-Fluoxetine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114247-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoxetine hydrochloride, R- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114247095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-(R)-Fluoxetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-(-)-Fluoxetine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOXETINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4D25ST1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key differences in the synthesis of (R)-Fluoxetine Hydrochloride compared to the racemic mixture?
A1: While the synthesis of both (R)-Fluoxetine Hydrochloride and the racemic mixture utilize 1-phenylethanone as a starting material, the crucial difference lies in the introduction of chirality. Synthesis of the enantiomerically pure (R)-Fluoxetine requires an asymmetric synthesis approach. One study utilizes (R)-3-(dimethylamino)-1-phenylpropan-1-ol as the key chiral intermediate, achieved through asymmetric reduction with a specific ruthenium catalyst, [RuCl2((S)-BINAP)((S,S)-DPEN)], under specific conditions (40 bar hydrogen pressure, 40°C, methanol solvent). [] This method results in a higher enantiomeric excess (ee) of 92%, signifying a purer (R)-enantiomer compared to the racemic mixture. [] Another study utilizes (2S, 4S)-4-Dicyclohexylphosphino-2-diphenylphosphinomethyl-1-(N-methylcarbamoyl)pyrrolidine-Rhodium Complex as a catalyst for the asymmetric synthesis of (R)-Fluoxetine Hydrochloride. []
Q2: Why is there interest in specifically synthesizing the (R)-enantiomer of Fluoxetine Hydrochloride?
A2: While both (R)- and (S)-enantiomers of Fluoxetine possess pharmacological activity, research suggests that the (R)-enantiomer exhibits a more favorable pharmacological profile. Studies indicate that (R)-Fluoxetine demonstrates higher selectivity for inhibiting serotonin reuptake, the primary mechanism of action for its antidepressant effect. [] This enhanced selectivity could potentially lead to improved efficacy and a reduced risk of side effects compared to the racemic mixture, which contains both enantiomers.
Q3: What analytical techniques are commonly employed to characterize and quantify (R)-Fluoxetine Hydrochloride?
A3: The characterization and quantification of (R)-Fluoxetine Hydrochloride typically involve a combination of techniques. These may include high-performance liquid chromatography (HPLC) to separate and quantify the enantiomers, and techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the compound's structure and purity. [, ] Specific chiral HPLC methods, potentially utilizing chiral stationary phases, would be employed to differentiate and quantify the (R)-enantiomer from the (S)-enantiomer and the racemic mixture. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)









![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)
![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)
